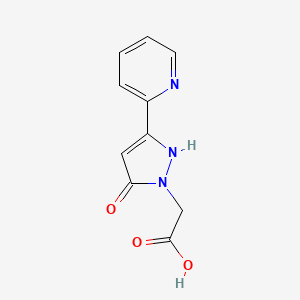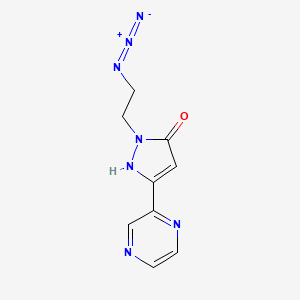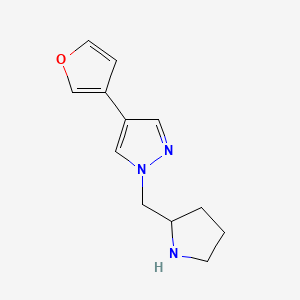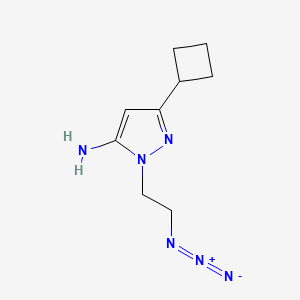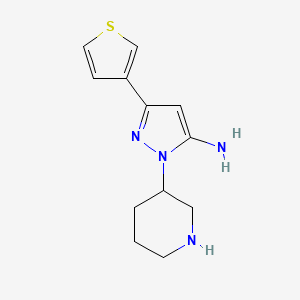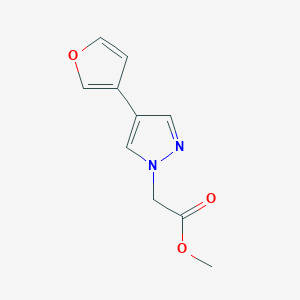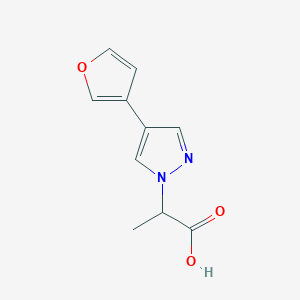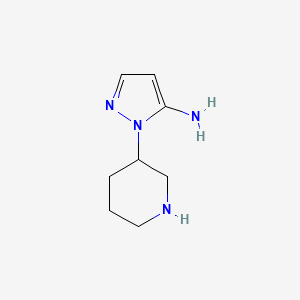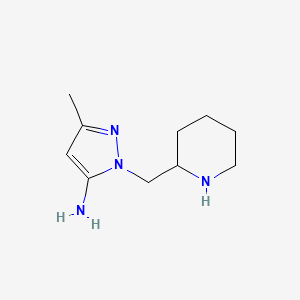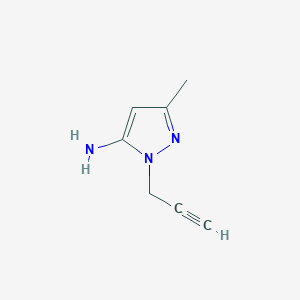
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
The compound “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” would be characterized by a pyrazole ring attached to a cyclobutyl group at the 3-position and a cyclopropylmethyl group at the 1-position .Chemical Reactions Analysis
Again, while specific reactions for “3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol” are not available, pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Pyrazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. Specifically, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives have shown significant radical scavenging activity, with some compounds outperforming ascorbic acid. Additionally, these compounds have exhibited cytotoxic properties against colorectal carcinoma cells, indicating their potential as therapeutic agents against cancer through mechanisms such as p53-mediated apoptosis (Cadena-Cruz et al., 2021).
Synthesis and Antibacterial Activity
Another area of application is the development of compounds with antibacterial properties. Pyrazole derivatives have been synthesized and tested against various bacterial strains, with some showing excellent antibacterial activity. This highlights their potential use in addressing antibiotic resistance and developing new antibacterial agents (Bhavanarushi et al., 2013).
Antiviral Activity
Pyrazole derivatives have also been investigated for their antiviral properties. For instance, certain compounds have been synthesized and shown effective in vitro activity against the peste des petits ruminant virus (PPRV), suggesting their potential as antiviral agents for agricultural and possibly human health applications (Sujatha et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-(cyclopropylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-6-10(9-2-1-3-9)12-13(11)7-8-4-5-8/h6,8-9,12H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOKLRDXXAFTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



